3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Brand Name: Vulcanchem
CAS No.: 2092097-74-8
VCID: VC3138763
InChI: InChI=1S/C11H15ClN2S/c12-5-11-9-7-15-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-7H2
SMILES: C1CC1CN2C(=C3CSCCC3=N2)CCl
Molecular Formula: C11H15ClN2S
Molecular Weight: 242.77 g/mol

3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

CAS No.: 2092097-74-8

Cat. No.: VC3138763

Molecular Formula: C11H15ClN2S

Molecular Weight: 242.77 g/mol

* For research use only. Not for human or veterinary use.

3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole - 2092097-74-8

Specification

CAS No. 2092097-74-8
Molecular Formula C11H15ClN2S
Molecular Weight 242.77 g/mol
IUPAC Name 3-(chloromethyl)-2-(cyclopropylmethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole
Standard InChI InChI=1S/C11H15ClN2S/c12-5-11-9-7-15-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-7H2
Standard InChI Key WWVGVSHXYWDZKD-UHFFFAOYSA-N
SMILES C1CC1CN2C(=C3CSCCC3=N2)CCl
Canonical SMILES C1CC1CN2C(=C3CSCCC3=N2)CCl

Introduction

Structural Analysis and Classification

Fundamental Structure

3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole belongs to the class of fused heterocyclic compounds containing both nitrogen and sulfur atoms. The core structure is based on pyrazole, which is a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms . Pyrazole itself is characterized as an azole with ortho-substituted nitrogen atoms, making it a distinct heterocyclic scaffold in organic chemistry .

The compound's name reveals several key structural elements:

  • Pyrazole core serving as the primary scaffold

  • Thiopyrano fusion (6-membered ring containing sulfur) at positions [4,3-c]

  • Tetrahydro state of the thiopyrano portion (partially saturated)

  • Chloromethyl substituent at position 3

  • Cyclopropylmethyl group at position 2 (likely on one of the nitrogen atoms)

Structural Comparison with Related Compounds

The structural elements of this compound can be compared with related compounds found in literature. The pyrazole component shares similarities with substituted pyrazoles like those used in pharmaceutical compounds such as celecoxib and stanozolol . The chloromethyl group is structurally related to that found in 3-(chloromethyl)-1-cyclopropyl-1H-pyrazole described in current chemical databases . The presence of the cyclopropyl moiety is also observed in compounds like 3-(chloromethyl)-1-cyclopropyl-1H-pyrazole, which contains a similar strained three-membered ring attached to nitrogen .

Physical and Chemical Properties

Predicted Physicochemical Characteristics

Based on its structural composition, the following physicochemical properties can be predicted for 3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₃H₁₇ClN₂SStructural analysis
Molecular Weight268.81 g/molCalculated from atomic weights
Physical StateCrystalline solidBased on related heterocyclic compounds
SolubilityHigh in organic solvents (DCM, chloroform); Low in aqueous mediaBased on functional groups present
Log P~3.0-3.5Estimated from lipophilic characteristics of constituent groups
Melting Point110-150°CComparison with similar fused heterocycles
pKa~2.5-3.5 (for pyrazole N-H if present)Based on pyrazole core (literature pKa ~2.49)

Reactivity Profile

The compound possesses several reactive centers that would influence its chemical behavior:

Chloromethyl Group

The chloromethyl substituent at position 3 represents a highly reactive electrophilic center. This group can readily undergo nucleophilic substitution reactions (SN2) with various nucleophiles including:

  • Amines to form amino derivatives

  • Thiols to form thioethers

  • Alcohols to form ethers (under basic conditions)

This reactivity is similar to that observed in compounds like 2-chloro-5-chloromethyl pyridine, where the chloromethyl group serves as a key point for further functionalization .

Cyclopropylmethyl Group

The cyclopropylmethyl substituent introduces unique reactivity due to the strained nature of the three-membered ring:

Thiopyrano Moiety

The partially saturated thiopyrano ring containing sulfur would contribute to:

  • Potential oxidation at the sulfur center to form sulfoxides or sulfones

  • Nucleophilic character of the sulfur atom toward electrophiles

  • Conformational flexibility due to its partially saturated nature

Synthetic Methodologies

Pyrazole Core Formation

The fundamental pyrazole scaffold could be constructed following classical methods such as:

  • Knorr pyrazole synthesis: Condensation of 1,3-diketones with hydrazine derivatives to form substituted pyrazoles . This approach could be adapted using methylhydrazine or a suitable cyclopropylmethyl-substituted hydrazine.

  • Pechmann method: Reaction of acetylene with diazomethane, as historically developed for pyrazole synthesis . This could be modified with appropriate functional groups to establish the required substitution pattern.

Thiopyrano Ring Formation

The thiopyrano portion could be constructed through:

  • Cyclization reactions involving sulfur-containing reagents with appropriately functionalized pyrazole derivatives

  • Ring-closing metathesis of a sulfur-containing precursor attached to the pyrazole core

  • Intramolecular thiol addition to unsaturated systems

Reaction Scheme

A proposed multi-step synthetic route might include:

  • Formation of a substituted pyrazole core

  • Introduction of sulfur-containing side chain at appropriate position

  • Cyclization to form the thiopyrano ring

  • Selective reduction to achieve the tetrahydro state

  • Introduction of the chloromethyl group

  • N-cyclopropylmethylation

Synthetic Challenges

Several challenges would likely be encountered in the synthesis:

ChallengeDescriptionPotential Solution
RegioselectivityControlling the position of substituents on the pyrazole ringUse of directing groups or protected intermediates
ChemoselectivitySelective functionalization in the presence of multiple reactive sitesStrategic protection/deprotection sequences
StereochemistryControl of stereochemistry in the partially saturated thiopyrano ringStereoselective reduction methods
StabilityMaintenance of the reactive chloromethyl group during synthesisIntroduction at late stages of the synthesis
PurificationSeparation of regioisomers and stereoisomersChromatographic techniques, recrystallization

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on related structures described in literature, the following NMR characteristics can be predicted:

¹H NMR Predictions

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationBasis
Chloromethyl CH₂4.50-4.70singlet2HSimilar to chloromethyl groups in related compounds
N-CH₂-cyclopropyl3.70-4.00doublet2HBased on N-alkyl substituents in pyrazoles
Thiopyrano CH₂ (adjacent to S)2.80-3.20multiplet4HTypical for CH₂ adjacent to sulfur
Thiopyrano CH₂ (remaining)1.80-2.40complex2HMethylene groups in cycloalkane rings
Cyclopropyl CH0.80-1.20multiplet1HCharacteristic of cyclopropyl methine
Cyclopropyl CH₂0.30-0.60complex4HCharacteristic of cyclopropyl methylene protons

¹³C NMR Predictions

The carbon spectrum would likely show distinct signals for:

  • Pyrazole carbons (135-150 ppm)

  • Chloromethyl carbon (~42-45 ppm)

  • Cyclopropyl carbons (3-10 ppm for ring carbons)

  • N-CH₂-cyclopropyl (~50-55 ppm)

  • Thiopyrano carbons (25-35 ppm)

  • Carbons adjacent to sulfur (~30-35 ppm)

Infrared (IR) Spectroscopy

Key expected IR absorptions would include:

  • C-Cl stretching (~750-700 cm⁻¹)

  • C-N stretching (1200-1350 cm⁻¹)

  • C=N stretching (1600-1650 cm⁻¹)

  • C-H stretching of cyclopropyl (3050-3100 cm⁻¹)

  • Aliphatic C-H stretching (2800-3000 cm⁻¹)

  • C-S stretching (600-700 cm⁻¹)

Mass Spectrometry

In mass spectrometric analysis, the compound would be expected to show:

  • Molecular ion peak at m/z 268/270 with characteristic chlorine isotope pattern (3:1 ratio)

  • Fragment corresponding to loss of chlorine (m/z 233)

  • Fragment resulting from loss of chloromethyl group (m/z 219)

  • Fragments from cleavage of the cyclopropylmethyl group

  • Fragments resulting from thiopyrano ring opening

Potential ActivityStructural BasisComparison with Known Compounds
AntimicrobialChloromethyl group as alkylating agentSimilar pyrazole derivatives with halogenated substituents
AnticancerAlkylating potential, lipophilic characterPyrazole compounds in clinical use for cancer
CNS ActivityBalanced lipophilicity for BBB penetrationCyclopropyl-containing CNS drugs
Enzyme InhibitionMultiple binding elements for active site interactionsPyrazole-based enzyme inhibitors

Chemical Applications

The compound's reactivity profile suggests potential applications as:

  • A versatile chemical intermediate for further functionalization

  • A building block for combinatorial chemistry libraries

  • A scaffold for constructing more complex heterocyclic systems

  • A reagent for studying cyclopropyl ring-opening reactions

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